

## Safety and tolerability of Cefcapene pivoxil compared to other antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Cefcapene pivoxil hydrochloride

Cat. No.: B023812 Get Quote

# Cefcapene Pivoxil: A Comparative Analysis of Safety and Tolerability

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the safety and tolerability profile of Cefcapene pivoxil against other commonly used antibiotics, supported by data from clinical studies. The information is intended to assist researchers and drug development professionals in evaluating the relative safety of this third-generation oral cephalosporin.

### **Executive Summary**

Cefcapene pivoxil generally demonstrates a favorable safety and tolerability profile, comparable to other oral cephalosporins. The most frequently reported adverse events are gastrointestinal in nature, with a notable finding of a lower incidence of diarrhea compared to amoxicillin-clavulanate. A key metabolic consideration for Cefcapene pivoxil is its potential to induce carnitine deficiency due to its pivoxil moiety, a factor that distinguishes its safety profile from antibiotics that do not contain pivalate.

### **Quantitative Comparison of Adverse Events**

The following tables summarize the incidence of adverse events and discontinuation rates from comparative clinical trials involving Cefcapene pivoxil.



Table 1: Cefcapene Pivoxil vs. Amoxicillin-Clavulanate in Acute Rhinosinusitis[1][2]

| Adverse Event<br>Category         | Cefcapene Pivoxil<br>(n=30)                                            | Amoxicillin-<br>Clavulanate (n=30)                                     | p-value |
|-----------------------------------|------------------------------------------------------------------------|------------------------------------------------------------------------|---------|
| Gastrointestinal<br>Complications |                                                                        |                                                                        |         |
| Diarrhea                          | 1 (4.0%)                                                               | 6 (25.0%)                                                              | 0.04    |
| Epigastric Soreness               | 1                                                                      | 1                                                                      | -       |
| Constipation                      | 0                                                                      | 1                                                                      | -       |
| Other Adverse<br>Reactions        |                                                                        |                                                                        |         |
| Insomnia                          | 1                                                                      | 0                                                                      | -       |
| Rash                              | 1                                                                      | 1                                                                      | -       |
| Itching                           | 1                                                                      | 0                                                                      | -       |
| Treatment Discontinuation         | 5 (due to poor compliance, self-discontinuation, or adverse reactions) | 6 (due to poor compliance, self-discontinuation, or adverse reactions) | NS      |

Table 2: Cefcapene Pivoxil vs. Cefteram Pivoxil in Chronic Respiratory Tract Infections[3][4]

| Parameter                    | Cefcapene Pivoxil (n=85) | Cefteram Pivoxil (n=86) |
|------------------------------|--------------------------|-------------------------|
| Side Effects                 | 6.0%                     | 6.4%                    |
| Abnormal Laboratory Findings | 13.9%                    | 13.9%                   |

Table 3: Cefcapene Pivoxil vs. Cefdinir in Pediatric Acute Upper Respiratory Tract Infection[5] [6]



| Adverse Event                          | Cefcapene Pivoxil | Cefdinir |
|----------------------------------------|-------------------|----------|
| Soft Stool and Diarrhea<br>(Period I)  | 14%               | 12%      |
| Soft Stool and Diarrhea<br>(Period II) | 32%               | 18%      |

Table 4: Cefcapene Pivoxil vs. Amoxicillin in Pediatric Respiratory Infection[7]

| Adverse Event | Cefcapene Pivoxil | Amoxicillin |
|---------------|-------------------|-------------|
| Diarrhea      | 7.6%              | 13.6%       |

# Experimental Protocols Cefcapene Pivoxil vs. Amoxicillin-Clavulanate in Acute Rhinosinusitis[1][2]

- Study Design: A randomized, open-label, double-blinded trial.
- Patient Population: 60 patients over 15 years of age diagnosed with acute presumed bacterial rhinosinusitis, confirmed by paranasal sinus X-rays and nasal endoscopy.
- Dosing Regimen:
  - Cefcapene Pivoxil Group: 150 mg, three times a day for 2 weeks.
  - Amoxicillin-Clavulanate Group: 625 mg (500 mg amoxicillin), three times a day for 2 weeks.
- Monitoring and Reporting of Adverse Events: Patients were evaluated for changes in symptoms, endoscopic findings, and any adverse reactions on days 7, 14, and 28.

## Cefcapene Pivoxil vs. Cefteram Pivoxil in Chronic Respiratory Tract Infections[3][4]



- Study Design: A double-blind, comparative clinical study.
- Patient Population: 171 patients with chronic respiratory tract infections.
- Dosing Regimen:
  - Cefcapene Pivoxil Group: 450 mg/day.
  - Cefteram Pivoxil Group: 600 mg/day.
- Monitoring and Reporting of Adverse Events: Side effects and abnormal laboratory findings were recorded and compared between the two groups.

## Cefcapene Pivoxil vs. Cefdinir in Pediatric Acute Upper Respiratory Tract Infection[5][6]

- Study Design: A comparative study divided into two periods due to a change in the Cefcapene pivoxil formulation.
- Patient Population: Children with acute upper respiratory tract infection.
- Dosing Regimen:
  - Cefcapene Pivoxil Group: 9 mg/kg daily for five days.
  - Cefdinir Group: 15 mg/kg daily for five days.
- Monitoring and Reporting of Adverse Events: The incidence of side effects, primarily soft stool and diarrhea, was recorded for both treatment groups in each study period.

# Signaling Pathway and Experimental Workflow Mechanism of Cefcapene Pivoxil-Induced Carnitine Deficiency

Cefcapene pivoxil, like other antibiotics containing a pivoxil moiety, undergoes hydrolysis in the body, releasing pivalic acid. This pivalic acid is then conjugated with carnitine to form pivaloyl carnitine, which is subsequently excreted in the urine. This process can lead to a depletion of







the body's carnitine stores, potentially resulting in secondary carnitine deficiency.[8][9][10] Carnitine is essential for the transport of long-chain fatty acids into the mitochondria for beta-oxidation, the primary energy source for many tissues.





Click to download full resolution via product page

Caption: Metabolic pathway of Cefcapene Pivoxil leading to potential carnitine deficiency.



## General Experimental Workflow for Comparative Antibiotic Safety Trials

The following diagram illustrates a typical workflow for a randomized controlled trial comparing the safety and tolerability of two antibiotics.





Click to download full resolution via product page

Caption: Generalized workflow for a comparative clinical trial on antibiotic safety.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. A Randomized, Double-blinded, Open Label Study of the Efficacy and Safety of Cefcapene Pivoxil and Amoxicillin·Clavulanate in Acute Presumed Bacterial Rhinosinusitis -PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Randomized, Double-blinded, Open Label Study of the Efficacy and Safety of Cefcapene Pivoxil and Amoxicillin·Clavulanate in Acute Presumed Bacterial Rhinosinusitis -PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative clinical study of cefcapene pivoxil and cefteram pivoxil in chronic respiratory tract infections by a double-blind method PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative Clinical Study of Cefcapene Pivoxil and Cefteram Pivoxil in Chronic Respiratory Tract Infections by a Double-blind Method | Semantic Scholar [semanticscholar.org]
- 6. keio.elsevierpure.com [keio.elsevierpure.com]
- 8. 11871494.s21i.faiusr.com [11871494.s21i.faiusr.com]
- 9. Newborn hypocarnitinemia due to long-term transplacental pivalic acid passage PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Relapsing Hypoglycemia Associated with Hypocarnitinemia Following Treatment with Cefcapene Pivoxil in an Elderly Man PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Safety and tolerability of Cefcapene pivoxil compared to other antibiotics]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b023812#safety-and-tolerability-of-cefcapene-pivoxil-compared-to-other-antibiotics]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com